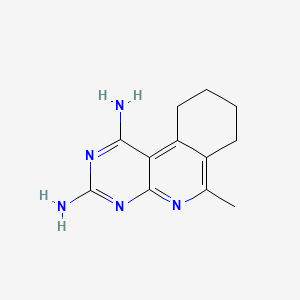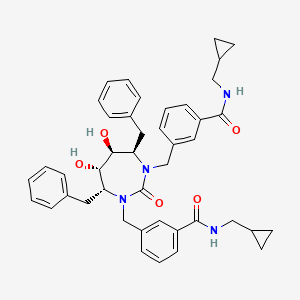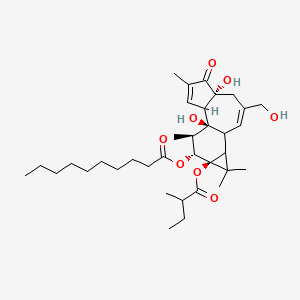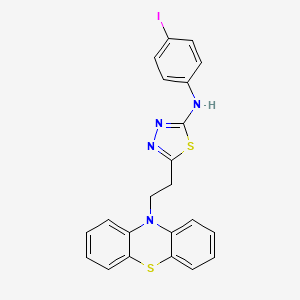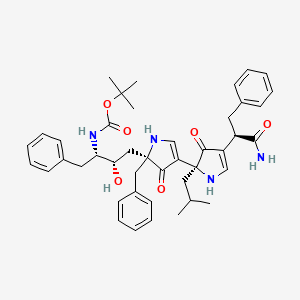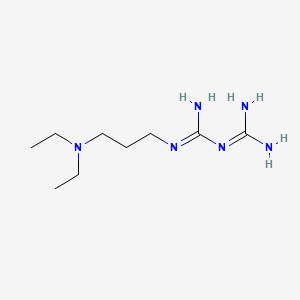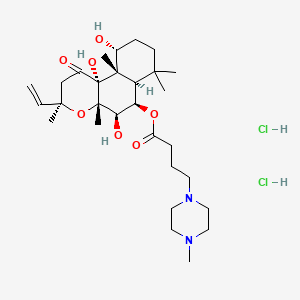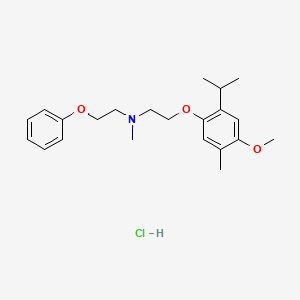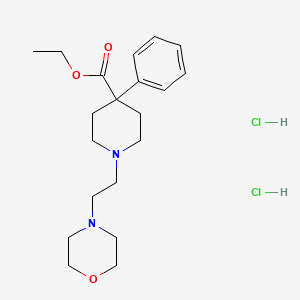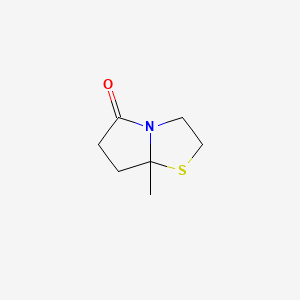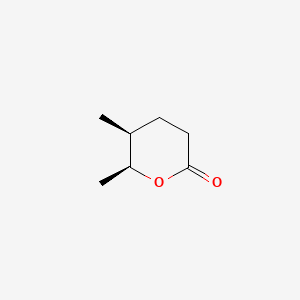
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- is an organic compound with the molecular formula C₇H₁₂O₂. It belongs to the class of lactones, which are cyclic esters. This compound is notable for its structural features, including a tetrahydropyran ring with two methyl groups at the 5 and 6 positions in a cis configuration. Lactones like this one are often found in natural products and have various applications in synthetic chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diels-Alder Reaction: One common method for synthesizing 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- involves a Diels-Alder reaction between a diene and a dienophile. For instance, 1,3-butadiene can react with methyl acrylate under thermal conditions to form the desired lactone.
Hydrogenation: Another approach involves the hydrogenation of 5,6-dimethyl-2H-pyran-2-one. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors and efficient catalysts can optimize the process, making it scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. This can be achieved using reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted lactones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing larger organic frameworks.
Biology
This compound has been studied for its potential biological activities
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Lactones are often investigated for their anti-inflammatory and anticancer activities.
Industry
Industrially, this compound can be used in the production of fragrances and flavorings due to its pleasant odor. It is also used as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary, but typically involve interactions with cellular proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-: This is the trans isomer of the compound, differing in the spatial arrangement of the methyl groups.
Tetrahydro-6,6-dimethyl-2H-pyran-2-one: Another lactone with a similar structure but different substitution pattern.
Uniqueness
The cis configuration of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl- imparts unique chemical properties, such as specific reactivity patterns and biological activities. This makes it distinct from its trans isomer and other related compounds, which may have different physical and chemical behaviors.
Properties
CAS No. |
24405-15-0 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(5S,6S)-5,6-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
HAXARIVGMMVELD-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)O[C@H]1C |
Canonical SMILES |
CC1CCC(=O)OC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


